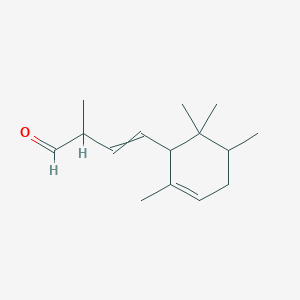
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is an organic compound with the molecular formula C14H22O. It is also known by other names such as β-Irone and 6-Methyl-β-ionone . This compound is characterized by its unique structure, which includes a cyclohexene ring with multiple methyl groups and an enal functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal typically involves the aldol condensation of suitable precursors. One common method involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetaldehyde under basic conditions to form the desired enal . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a fragrance compound and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal involves its interaction with specific molecular targets. In the context of its fragrance properties, the compound binds to olfactory receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of smell . Additionally, its chemical reactivity is governed by the presence of the enal group, which can participate in various nucleophilic and electrophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Irone: A structurally similar compound with a different substitution pattern on the cyclohexene ring.
6-Methyl-β-ionone: Another isomer with a similar molecular formula but different structural arrangement.
β-Methylionone: A related compound with variations in the position of the methyl groups.
Uniqueness
2-Methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal is unique due to its specific substitution pattern and the presence of the enal functional group, which imparts distinct chemical reactivity and olfactory properties .
Propriétés
Numéro CAS |
58102-03-7 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C15H24O/c1-11(10-16)6-9-14-12(2)7-8-13(3)15(14,4)5/h6-7,9-11,13-14H,8H2,1-5H3 |
Clé InChI |
XEBQQAUROPQIDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C(C1(C)C)C=CC(C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


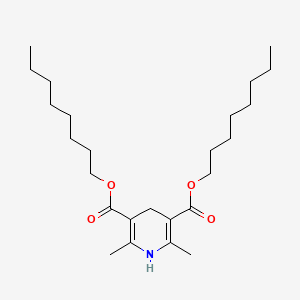
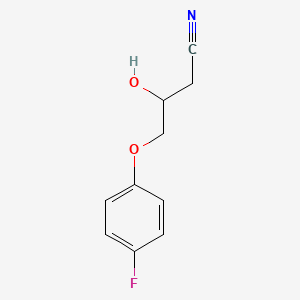
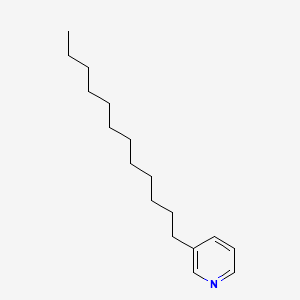
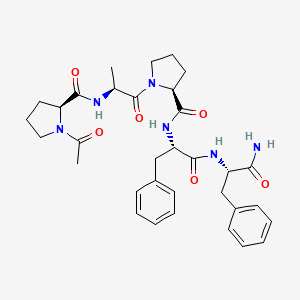
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
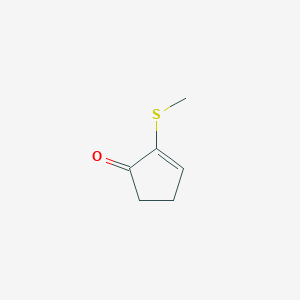
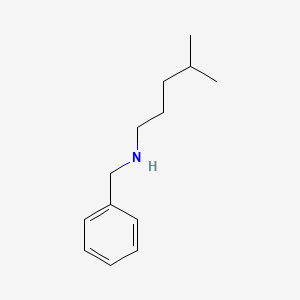

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

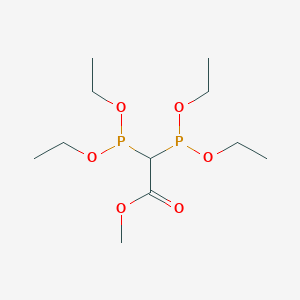


![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
